molecular formula C7H8N4O3 B2635880 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one CAS No. 1408327-48-9

5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Número de catálogo: B2635880
Número CAS: 1408327-48-9
Peso molecular: 196.166
Clave InChI: UCMRDSZKWYVAJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Structure and Properties 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one (CAS: 1408327-48-9) is a bicyclic heterocyclic compound with a pyrazolo[1,5-a]pyrazine core. Its molecular formula is C₇H₈N₄O₃, and it has a molecular weight of 196.16 g/mol . The compound features a nitro (-NO₂) group at position 2 and a methyl (-CH₃) group at position 3. It is soluble in dimethyl sulfoxide (DMSO) and stored at room temperature, protected from moisture .

Synthesis
The compound can be synthesized via a one-pot, three-step protocol starting from pyrazole-3-carboxylic acids. This involves amide formation, pyrazine ring closure, hydrolysis, and dehydration . Key intermediates include 7-hydroxy- and 7-methoxy-substituted derivatives, which are isolated during the process .

For example, 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (compound 3o) inhibits A549 lung cancer cell growth in a dose- and time-dependent manner, with IC₅₀ values in the micromolar range .

Propiedades

IUPAC Name

5-methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c1-9-2-3-10-5(7(9)12)4-6(8-10)11(13)14/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMRDSZKWYVAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=CC(=N2)[N+](=O)[O-])C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and nitration steps. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions at the methyl group or nitro group positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride

    Solvents: Acetone, ethanol, methanol

Major Products

    Oxidation Products: Corresponding oxides and hydroxyl derivatives

    Reduction Products: Amino derivatives

    Substitution Products: Various substituted derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazolo[1,5-A]pyrazine core can also interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents/Modifications Biological Activity/Applications Key Findings/Advantages Limitations Reference(s)
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one Nitro (C2), methyl (C5) Anticancer (putative) Enhanced stability over acyclic forms Limited in vivo prodrug activation
5-Benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (3o) 4-Chlorophenyl (C2), benzyl (C5) A549 lung cancer cell inhibition (IC₅₀: ~10 µM) Potent apoptosis inducer via autophagy modulation Specificity for lung cancer cells
5-Alkyl-2-ferrocenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Ferrocenyl (C2), alkyl (C5) A549 cell apoptosis via ROS generation Dual redox/cytotoxic effects Potential off-target toxicity
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Amino (C2), methyl (C5) mGluR2 negative allosteric modulator CNS applications (e.g., anxiety disorders) Limited anticancer activity
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (cyclic prodrug) Cyclic form of β-amidomethyl vinyl sulfone Antiviral (alphavirus nsP2 protease inhibition) Improved pharmacokinetics (t₁/₂: ~30 min) Poor conversion to active acyclic form

Key Comparative Insights

However, nitro derivatives may face metabolic instability in vivo . Amino Group (C2): Favors central nervous system (CNS) applications, as seen in mGluR2 modulation, but lacks significant cytotoxicity against cancer cells . Ferrocenyl Group (C2): Introduces metal-based redox activity, enabling dual mechanisms (apoptosis and ROS), but may increase toxicity risks .

Pharmacokinetic Profiles

  • The cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold (e.g., compound 2) shows improved plasma exposure (4-fold higher vs. acyclic forms) and reduced clearance (t₁/₂: ~30 min vs. ~10 min for acyclic forms) . However, cyclization is often irreversible under physiological conditions, limiting prodrug utility .

Synthetic Challenges

  • Nitro-substituted derivatives require careful control of reaction conditions to prevent unwanted cyclization or decomposition .
  • Acyclic β-amidomethyl vinyl sulfones (precursors to cyclic forms) are prone to intramolecular cyclization under basic conditions, necessitating modified synthetic protocols .

Therapeutic Potential Anticancer: Nitro- and ferrocenyl-substituted derivatives show promise in lung cancer models but require optimization for selectivity and toxicity . Antiviral: Cyclic prodrugs of β-amidomethyl vinyl sulfones inhibit alphavirus proteases but need reversible cyclization for efficacy .

Actividad Biológica

5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one (CAS No. 1408327-48-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H8N4O3
  • Molecular Weight : 196.16 g/mol
  • Purity : ≥95%
  • Storage Conditions : Sealed in dry conditions at room temperature

Antiviral Activity

Recent studies have highlighted the antiviral potential of dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. In particular, 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has been evaluated as a potential inhibitor of alphavirus cysteine proteases. Experimental results indicated that this compound exhibits rapid clearance in vivo, with a half-life of approximately 10 minutes following intravenous administration in mice. This rapid metabolism suggests that while it may have immediate effects, its therapeutic window could be limited due to quick elimination from the body .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and pain. The selectivity index observed in these studies indicates that the compound may offer a favorable profile for further development as an anti-inflammatory agent .

Study 1: Pharmacokinetics and Efficacy

A study assessing the pharmacokinetics of 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involved administering a dose of 10 mg/kg to mice. The study reported that plasma levels fell below detection limits within 90 minutes post-administration. This rapid clearance was attributed to the compound's structural characteristics, which may influence its stability and reactivity in biological systems. The findings suggest that modifications to enhance the compound's half-life could improve its therapeutic efficacy against viral infections .

Study 2: In Vitro COX Inhibition

Another study focused on the anti-inflammatory effects of various pyrazolo derivatives including 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one. The compound was subjected to an enzymatic assay to evaluate its COX inhibitory activity. Results indicated significant inhibition of COX-2 with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Such findings support the potential use of this compound as a lead for developing new anti-inflammatory therapies .

Comparative Table of Biological Activities

Activity TypeCompoundIC50/EffectivenessReference
Antiviral5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-oneRapid clearance; half-life ~10 min
Anti-inflammatory5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-oneSignificant COX-2 inhibition

Q & A

Basic: What synthetic methodologies are most effective for preparing 5-methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one and its derivatives?

Methodological Answer:
The compound and its derivatives are typically synthesized via multi-step reactions involving cyclization and functionalization. Key steps include:

  • Reflux reactions with bromoethyl intermediates (e.g., ethyl-3-(4-chlorophenyl)-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate) and amines in acetonitrile, followed by purification via silica gel column chromatography using ethyl acetate as an eluent .
  • Microwave-assisted synthesis for rapid cyclization, improving yield and reducing reaction time .
  • Thionyl chloride-mediated dehydration for hydroxyl group modification, as seen in derivative synthesis for patent applications .
    Optimization Tip: Monitor intramolecular cyclization risks (e.g., formation of inactive dihydropyrazolo[1,5-a]pyrazin-4(5H)-one) using HPLC and NMR to confirm acyclic product purity .

Basic: How is the structural conformation of this compound characterized, and what analytical techniques are critical?

Methodological Answer:

  • X-ray crystallography reveals the compound’s near-boat conformation in the six-membered ring, with deviations of 0.681 Å (C11) and 0.214 Å (N3) from the plane. Intermolecular interactions (C–H⋯O and C–H⋯π) stabilize the crystal lattice .
  • NMR spectroscopy (¹H and ¹³C) confirms substituent positions and purity, particularly for nitro and methyl groups .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Basic: What preliminary biological activities have been observed for this compound?

Methodological Answer:

  • Apoptosis induction in A549 lung cancer cells via ROS elevation and integrin β4 upregulation (IC₅₀ values: 8d = 12.3 µM, 8e = 9.8 µM, 8f = 7.5 µM) .
  • Selective cytotoxicity against lung adenocarcinoma (H322 cells) with minimal effects on normal lung fibroblasts (MRC-5), suggesting cancer-specific mechanisms .

Advanced: How do structural modifications (e.g., alkyl/aryl substitutions) influence mGluR2 negative allosteric modulation?

Methodological Answer:

  • SAR Studies :
    • 5-Methyl and 2-Nitro groups enhance mGluR2 binding affinity by 100-fold compared to unsubstituted analogs.
    • Phenylhydrazone derivatives at position 7 improve selectivity over mGluR3 (e.g., compound 11: IC₅₀ = 0.32 mg/kg in rodent cognition models) .
  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Dose-dependent receptor occupancy in vivo correlates with improved cognitive function in V-maze tests .

Advanced: How can contradictory data on apoptosis mechanisms in different cancer models be resolved?

Methodological Answer:
Contradictions arise from cell-specific pathways:

  • In A549 lung cancer , apoptosis is ROS-dependent and mediated by integrin β4 .
  • In K562 leukemia , cytotoxicity involves BCR-ABL protein inhibition and mitochondrial membrane disruption .
    Resolution Strategy :
  • Use siRNA knockdown of integrin β4 in A549 cells to confirm pathway specificity.
  • Compare transcriptomic profiles (RNA-seq) across cell lines to identify context-dependent targets .

Advanced: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • GHS Classification : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (H335) necessitate:
    • PPE : Gloves, lab coats, and FFP2 masks to avoid inhalation .
    • Waste Management : Segregate organic waste for incineration by certified facilities .
  • Analytical Precautions : Use fume hoods for reactions involving thionyl chloride or dimethylformamide .

Advanced: How can in vivo rodent models be optimized to study this compound’s cognitive effects?

Methodological Answer:

  • Dose Selection : Start with 0.32 mg/kg (effective in V-maze tests) and escalate using PK-PD modeling to balance receptor occupancy and toxicity .
  • Behavioral Assays : Combine V-maze with Morris water maze to assess spatial memory.
  • Biomarker Analysis : Measure mGluR2 occupancy via PET imaging with [¹¹C]LY-341495 radioligands .

Advanced: What molecular mechanisms link ROS generation to apoptosis in lung cancer cells?

Methodological Answer:

  • ROS Source : Mitochondrial electron transport chain disruption by pyrazolo[1,5-a]pyrazin-4-one derivatives .
  • Downstream Effects :
    • ROS activate JNK/p38 MAPK pathways, increasing pro-apoptotic Bax/Bcl-2 ratios.
    • Integrin β4 upregulation stabilizes Fas death receptors, enhancing caspase-8 activation .
      Validation : Use ROS scavengers (e.g., NAC) to reverse apoptosis in A549 cells .

Advanced: What analytical methods ensure compound purity and batch consistency?

Methodological Answer:

  • HPLC-PDA : Purity >98% with C18 columns (acetonitrile/water gradient) .
  • Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 6 months .

Advanced: How do patent claims inform structural optimization for therapeutic applications?

Methodological Answer:

  • Key Patents : Focus on substitutions at positions 5 (alkyl) and 7 (aryl/hydrazone) for mGluR2 NAM activity .
  • Design Strategies :
    • Introduce fluorine at position 2 to improve blood-brain barrier penetration.
    • Replace nitro groups with sulfonamides to reduce mutagenicity risk .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.